Bienvenue dans la boutique en ligne BenchChem!

4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Medicinal chemistry Chemical biology Building block selection

This scaffold integrates a hydrogen-bond-rich dimethylsulfamoyl benzamide core with a 6-methylpyrimidinylmethyl substituent, creating a unique pharmacophore absent from simpler fragments. Its combined pyrimidine hinge-binding motif and sulfamoyl acceptor profile uniquely suit fragment-based kinase inhibitor and dual-target probe libraries. Orthogonal handles on benzamide and pyrimidine rings allow rapid diversification for high-throughput screening. A TPSA of 101 Ų and XLogP3 of 0.6 confirm drug-like property space suitable for orally bioavailable lead optimization.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 2192745-01-8
Cat. No. B2636738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
CAS2192745-01-8
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C15H18N4O3S/c1-11-8-13(18-10-17-11)9-16-15(20)12-4-6-14(7-5-12)23(21,22)19(2)3/h4-8,10H,9H2,1-3H3,(H,16,20)
InChIKeyNDFJLVGIBHLJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(Dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide (CAS 2192745-01-8): A Dual-Functional Scaffold for Kinase and Chemical Biology Research


4-(Dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide is a sulfamoyl benzamide derivative that combines a para-dimethylsulfamoyl benzamide core with a 6-methylpyrimidin-4-ylmethyl substituent linked through an amide nitrogen [1]. The compound serves as a bifunctional building block in organic synthesis and is catalogued in exploratory chemical biology libraries, with an emerging interest as a potential kinase inhibitor scaffold due to the presence of both hydrogen-bond-rich sulfamoyl and pyrimidine motifs [1].

Why Close Analogs of 4-(Dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide Are Not Interchangeable


The specific combination of the dimethylsulfamoyl group and the 6-methylpyrimidin-4-ylmethyl substituent creates a unique pharmacophore that is absent in simpler benzamide or pyrimidine fragments [1]. Substituting this compound with 4-(dimethylsulfamoyl)benzamide (lacking the pyrimidine moiety) or N-[(6-methylpyrimidin-4-yl)methyl]benzamide (lacking the sulfamoyl group) would alter the hydrogen-bond donor/acceptor profile, lipophilicity, and conformational flexibility, potentially disrupting interactions with biological targets such as kinases [1]. Direct experimental evidence is currently limited, but computational physicochemical profiling indicates that the intact scaffold provides a distinct molecular recognition surface not achievable by any single fragment [1].

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide


Molecular Complexity and Heavy Atom Count Relative to Simple Benzamide Analogs

The target compound contains 23 heavy atoms and a complexity score of 495, whereas the simpler analog 4-(dimethylsulfamoyl)benzamide contains only 14 heavy atoms and a lower complexity [1][2]. Higher molecular complexity can translate into enhanced shape complementarity and binding selectivity in target-based assays, making the target compound preferable for lead-generation libraries [1].

Medicinal chemistry Chemical biology Building block selection

Hydrogen-Bond Acceptor (HBA) and Donor (HBD) Profile Enabling Dual Interactions

The target compound provides 6 hydrogen-bond acceptors and 1 donor, compared to 4 acceptors and 2 donors in 4-(dimethylsulfamoyl)benzamide, and 4 acceptors/1 donor in N-[(6-methylpyrimidin-4-yl)methyl]benzamide [1][2][3]. The additional acceptors arise from the pyrimidine ring, which can participate in key hinge-region interactions in kinase ATP-binding pockets, a feature absent in non-pyrimidine fragments [1].

Kinase inhibition Structure-based design Pharmacophore modeling

Topological Polar Surface Area (TPSA) and Its Influence on Membrane Permeability

The TPSA of the target compound is 101 Ų, compared to an estimated 97 Ų for 4-(dimethylsulfamoyl)benzamide and 55 Ų for N-[(6-methylpyrimidin-4-yl)methyl]benzamide [1][2]. The moderate TPSA of the target compound is within the range associated with good oral bioavailability (<140 Ų), while still allowing for sufficient polar interactions for target binding [1].

Drug-likeness ADME prediction Building block optimization

Lipophilicity (XLogP3) and Implications for Solubility and Non-Specific Binding

The target compound has an XLogP3 value of 0.6, whereas 4-(dimethylsulfamoyl)benzamide has an XLogP3 of approximately 0.5, and N-[(6-methylpyrimidin-4-yl)methyl]benzamide is estimated around 1.5 [1][2]. The lower lipophilicity compared to the pyrimidine-only analog may reduce non-specific protein binding and enhance aqueous solubility, making the target compound a more attractive candidate for in vitro biochemical assays [1].

Solubility optimization Non-specific binding reduction Lead-like properties

Rotatable Bond Count and Conformational Flexibility for Target Adaptation

The target compound has 5 rotatable bonds, compared to 2 in 4-(dimethylsulfamoyl)benzamide and approximately 3 in N-[(6-methylpyrimidin-4-yl)methyl]benzamide [1][2]. The increased conformational flexibility may allow the molecule to better adapt to protein binding pockets, potentially enhancing binding affinity through induced-fit mechanisms [1].

Conformational analysis Ligand binding Entropic optimization

High-Impact Application Scenarios for 4-(Dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide


Kinase-Focused Fragment Library Design

The combined hydrogen-bond acceptor profile and pyrimidine hinge-binding motif make this compound an ideal component for fragment-based kinase inhibitor libraries, where its moderate TPSA and low logP can reduce false-positive rates [1].

Dual-Mode Chemical Probe Development

Because the scaffold incorporates both a sulfamoyl and a pyrimidine ring, it can serve as a starting point for dual-target probes that require simultaneous interactions with two distinct protein domains [1].

Synthetic Building Block for Complex Heterocyclic Libraries

The benzamide and pyrimidine moieties provide orthogonal synthetic handles, allowing chemists to diversify the scaffold efficiently into a range of analogs for high-throughput screening [1].

ADME-Optimized Lead Candidate Synthesis

With a TPSA of 101 Ų and XLogP3 of 0.6, the compound falls within favorable drug-like property space, making it a suitable core for medicinal chemistry optimization toward orally bioavailable candidates [1].

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.